molecular formula C10H13Cl2N B1369058 (3,4-Dichloro-benzyl)-isopropyl-amine CAS No. 69957-82-0

(3,4-Dichloro-benzyl)-isopropyl-amine

Cat. No. B1369058
CAS RN: 69957-82-0
M. Wt: 218.12 g/mol
InChI Key: GOHUXVZHCOOEAK-UHFFFAOYSA-N
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Description

The compound “(3,4-Dichloro-benzyl)-isopropyl-amine” is a derivative of 3,4-Dichlorobenzyl chloride . The parent compound, 3,4-Dichlorobenzyl chloride, is an organic compound with the molecular formula Cl2C6H3CH2Cl . It is used as a building block in organic synthesis .


Physical And Chemical Properties Analysis

The parent compound, 3,4-Dichlorobenzyl chloride, is a liquid at room temperature with a refractive index of 1.577 . It has a boiling point of 122-124 °C/14 mmHg and a density of 1.411 g/mL at 25 °C .

Scientific Research Applications

Reductive Amination Methods

The first direct reductive amination of mucochloric acid was accomplished using various alkyl, aryl, and benzylamines, including (3,4-Dichloro-benzyl)-isopropyl-amine. This method provides an efficient way to obtain N-benzyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one and similar compounds (Zhang, Blazecka, & Davidson, 2003).

Catalytic Reductive Amination

Catalytic reductive amination using molecular hydrogen is essential for the cost-effective and sustainable production of different amines, including functionalization of compounds like (3,4-Dichloro-benzyl)-isopropyl-amine. These reactions are crucial for synthesizing pharmaceuticals, agrochemicals, and biomolecules (Murugesan et al., 2020).

Synthesis of Novel Compounds

A study demonstrated a fast, efficient microwave-assisted reaction of chloroquinazoline and aryl (or benzyl) amines, which might include (3,4-Dichloro-benzyl)-isopropyl-amine, for synthesizing novel compounds. These compounds were evaluated for their in vitro anti-proliferative activities (Liu et al., 2008).

Oxidative Esterification and Amination

An esterification and amination of benzylic C–H bonds study developed a method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, which could involve (3,4-Dichloro-benzyl)-isopropyl-amine. This method efficiently synthesizes various diarylmethanes (Liu, Chen, He, & Zhang, 2020).

Photophysical Studies

Research into benzo[a]phenoxazinium chlorides with substitutions, including compounds related to (3,4-Dichloro-benzyl)-isopropyl-amine, focused on photophysical studies and photostability. This research is relevant to the development of NIR probes and pharmaceutical applications (Raju et al., 2016).

Safety and Hazards

3,4-Dichlorobenzyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is also harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHUXVZHCOOEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589337
Record name N-[(3,4-Dichlorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichloro-benzyl)-isopropyl-amine

CAS RN

69957-82-0
Record name N-[(3,4-Dichlorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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